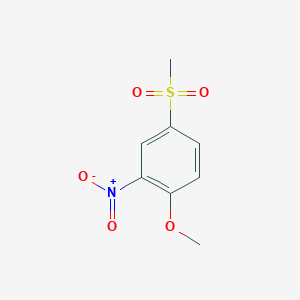

4-Methanesulfonyl-1-methoxy-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-methylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-14-8-4-3-6(15(2,12)13)5-7(8)9(10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQPEWSDPMSLMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Characterization of 4 Methanesulfonyl 1 Methoxy 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Methanesulfonyl-1-methoxy-2-nitrobenzene, ¹H, ¹³C, and advanced NMR techniques would collectively confirm the arrangement of atoms and the electronic environment within the molecule.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the ¹H NMR spectrum of 4-Methanesulfonyl-1-methoxy-2-nitrobenzene, distinct signals would be expected for the aromatic protons and the protons of the methoxy (B1213986) and methanesulfonyl groups.

The analysis would focus on:

Chemical Shift (δ): The position of a signal, which indicates the electronic environment of the protons. Electron-withdrawing groups like the nitro (NO₂) and methanesulfonyl (SO₂CH₃) groups deshield nearby protons, shifting their signals to a higher frequency (downfield).

Integration: The area under each signal, which is proportional to the number of protons it represents.

Spin-Spin Coupling: The splitting of signals into multiple peaks (multiplicity), which reveals the number of neighboring protons.

Based on the structure, the expected signals are summarized in the table below.

| Proton Assignment | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Integration |

| Aromatic H (position 3) | Downfield | Doublet (d) | 1H |

| Aromatic H (position 5) | Mid-field | Doublet of doublets (dd) | 1H |

| Aromatic H (position 6) | Upfield | Doublet (d) | 1H |

| Methoxy (-OCH₃) | Upfield | Singlet (s) | 3H |

| Methanesulfonyl (-SO₂CH₃) | Mid-field | Singlet (s) | 3H |

| Note: Specific chemical shift values are dependent on the solvent and experimental conditions and are not available in published literature. |

¹³C NMR spectroscopy identifies the different carbon environments in a molecule. For 4-Methanesulfonyl-1-methoxy-2-nitrobenzene, a total of eight distinct signals would be anticipated, corresponding to the six carbons of the benzene (B151609) ring and the two carbons from the methyl groups. The chemical shifts are influenced by the attached functional groups, with carbons bonded to electronegative atoms (oxygen, nitrogen, sulfur) appearing further downfield.

| Carbon Assignment | Expected Chemical Shift Range (ppm) |

| Aromatic C (position 1, attached to -OCH₃) | Downfield |

| Aromatic C (position 2, attached to -NO₂) | Downfield |

| Aromatic C (position 3) | Mid-field |

| Aromatic C (position 4, attached to -SO₂CH₃) | Downfield |

| Aromatic C (position 5) | Mid-field |

| Aromatic C (position 6) | Upfield |

| Methoxy (-OCH₃) | Upfield |

| Methanesulfonyl (-SO₂CH₃) | Upfield |

| Note: Specific chemical shift values are dependent on the solvent and experimental conditions and are not available in published literature. |

To further confirm the structure, advanced NMR techniques could be employed.

¹⁵N NMR: This technique would provide information about the nitrogen atom in the nitro group, offering insight into the electronic structure at this position.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H connectivities, confirming which protons are adjacent on the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbons and more distant carbons, respectively. These correlations would unambiguously verify the substitution pattern of the methoxy, nitro, and methanesulfonyl groups on the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of 4-Methanesulfonyl-1-methoxy-2-nitrobenzene would exhibit characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

| Sulfone (SO₂) | Asymmetric Stretching | 1300 - 1350 |

| Sulfone (SO₂) | Symmetric Stretching | 1120 - 1160 |

| C-O (Aryl Ether) | Stretching | 1200 - 1275 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic, -CH₃) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| Note: Specific absorption frequencies are dependent on the molecular environment and sample phase. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. Aromatic compounds containing chromophores like the nitro group and auxochromes like the methoxy group typically show strong absorption in the UV region. The spectrum of 4-Methanesulfonyl-1-methoxy-2-nitrobenzene would be expected to show characteristic absorption maxima (λ_max) resulting from π → π* and n → π* electronic transitions within the substituted benzene ring. This technique is also valuable for monitoring reaction progress by observing changes in absorbance at specific wavelengths. Aromatic nitro compounds often exhibit absorption at wavelengths greater than 290 nm.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 4-Methanesulfonyl-1-methoxy-2-nitrobenzene (molecular formula C₈H₉NO₅S), high-resolution mass spectrometry would confirm its exact molecular mass of approximately 231.0201 Da.

The mass spectrum also provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion ([M]⁺) can break apart into smaller, characteristic fragment ions. Expected fragmentation pathways for this compound would include the loss of:

The nitro group (-NO₂)

The methyl radical from the sulfone group (-CH₃)

Sulfur dioxide (-SO₂)

The methoxy group (-OCH₃)

These fragmentation patterns would serve as a fingerprint to help confirm the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

Following extensive searches of chemical and crystallographic databases, including targeted inquiries using the compound's CAS number (20945-69-1), no publicly available single-crystal X-ray diffraction data for 4-Methanesulfonyl-1-methoxy-2-nitrobenzene could be located. As a result, a detailed analysis of its crystal structure, including its crystal system, space group, molecular geometry, and supramolecular aggregation patterns, cannot be provided at this time. The information required to populate the following sections is contingent on the successful crystallographic analysis of a suitable single crystal of the compound, and this data does not appear to be present in the accessible scientific literature.

Crystal System and Space Group Analysis

Information regarding the crystal system and space group of 4-Methanesulfonyl-1-methoxy-2-nitrobenzene is not available in the public domain. This data is determined experimentally through single-crystal X-ray diffraction.

Molecular Geometry and Conformation

Detailed experimental data on bond lengths, bond angles, and dihedral angles for 4-Methanesulfonyl-1-methoxy-2-nitrobenzene are not available. This information is derived from the refinement of X-ray crystallographic data.

Supramolecular Aggregation Patterns and Intermolecular Interactions

A description of the supramolecular aggregation, including potential C-H···O hydrogen bonds, R²₂(10) motifs, or π-π stacking, cannot be provided without experimental crystallographic data.

Despite a comprehensive search for scientific literature, detailed computational and theoretical investigations specifically focused on the compound 4-Methanesulfonyl-1-methoxy-2-nitrobenzene are not available in the public domain.

Therefore, it is not possible to provide the detailed, scientifically accurate content for the requested article outline. The information required to populate the sections on Geometry Optimization, Frontier Molecular Orbital (FMO) Analysis, Conceptual DFT (CDFT), Time-Dependent DFT (TD-DFT), solution behavior, or reaction mechanisms for 4-Methanesulfonyl-1-methoxy-2-nitrobenzene does not appear to be present in published scientific literature.

Computational and Theoretical Investigations of 4 Methanesulfonyl 1 Methoxy 2 Nitrobenzene

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Transition State Characterization

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.com The transition state is the fleeting molecular configuration at the peak of the energy barrier leading to this intermediate. chemguide.co.uk Computational methods, such as Density Functional Theory (DFT), are instrumental in characterizing the geometry and energetic properties of these transition states. ijrti.orgicm.edu.pl

For 4-Methanesulfonyl-1-methoxy-2-nitrobenzene, a nucleophilic attack would likely target the carbon atom bearing a suitable leaving group, typically positioned ortho or para to the powerfully activating nitro group. The transition state leading to the Meisenheimer complex would exhibit the following key features:

Geometry: The carbon atom undergoing attack transitions from a trigonal planar (sp²) to a more tetrahedral (sp³) geometry. This involves the partial formation of a new bond with the incoming nucleophile and the beginning of the delocalization of the ring's π-electrons.

Charge Distribution: A significant buildup of negative charge occurs on the aromatic ring. This charge is delocalized and stabilized by the electron-withdrawing nitro and methanesulfonyl groups, particularly when they are positioned ortho or para to the site of attack. libretexts.org This stabilization is a critical factor in lowering the activation energy of the reaction.

Vibrational Frequencies: A key characteristic of a true transition state in computational models is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, representing the atomic movements that lead from the reactant state to the formation of the intermediate.

Recent computational studies have also explored the possibility of concerted SNAr mechanisms, where the bond-forming and bond-breaking steps occur simultaneously. acs.orgnih.gov However, for highly activated systems like nitroaromatics, the stepwise pathway involving a distinct Meisenheimer intermediate is widely supported by both experimental and theoretical evidence. nih.govresearchgate.net The stability of the transition state, and thus the rate of the reaction, is heavily influenced by the nature of the nucleophile, the leaving group, and the solvent environment. researchgate.net

Reaction Pathway Energy Profiles

A reaction pathway energy profile, or reaction coordinate diagram, maps the potential energy of a system as it progresses from reactants to products. wikipedia.org For the SNAr reaction of 4-Methanesulfonyl-1-methoxy-2-nitrobenzene, the energy profile would display the characteristic features of a two-step mechanism.

Reactants: The profile begins with the initial energy level of the isolated reactants: 4-Methanesulfonyl-1-methoxy-2-nitrobenzene and the nucleophile.

First Transition State (TS1): The energy increases to a first peak, representing the activation energy required to reach the transition state for the nucleophilic addition. This is typically the rate-determining step of the SNAr reaction because it involves the disruption of the ring's aromaticity. masterorganicchemistry.com

Meisenheimer Intermediate: Following TS1, the energy drops into a valley, which corresponds to the formation of the relatively stable, yet transient, Meisenheimer complex. The depth of this well indicates the stability of the intermediate. chemguide.co.uk

Second Transition State (TS2): For the reaction to proceed to products, the intermediate must overcome a second, usually smaller, energy barrier to reach the second transition state. This state corresponds to the cleavage of the bond between the ring carbon and the leaving group.

The general shape of this profile is depicted below:

Table 1: Stages of a Typical SNAr Reaction Energy Profile

| Stage | Description | Relative Energy |

|---|---|---|

| Reactants | Starting materials (4-Methanesulfonyl-1-methoxy-2-nitrobenzene + Nucleophile) | Baseline |

| TS1 | Transition state for nucleophilic addition (Rate-determining step) | Highest Peak |

| Intermediate | Meisenheimer Complex (Non-aromatic, resonance-stabilized) | Valley |

| TS2 | Transition state for leaving group expulsion | Lower Peak |

| Products | Substituted aromatic ring + Leaving group | Below/Above Baseline |

This is an interactive table. Click on the headers to learn more about each stage.

Computational Studies on Related Compounds for Comparative Analysis

Computational studies on various substituted nitrobenzenes have consistently shown that the presence of electron-withdrawing groups is essential for facilitating SNAr reactions. numberanalytics.com DFT calculations on p-fluoronitrobenzene and p-chloronitrobenzene, for example, have been used to model the reaction pathways and have shown that the initial addition of the nucleophile is the rate-limiting step. nih.gov

The activating ability of different electron-withdrawing groups can be compared computationally. A methanesulfonyl (-SO₂CH₃) group, like a nitro (-NO₂) group, is a powerful activator, capable of stabilizing the negative charge of the Meisenheimer intermediate through resonance and inductive effects. Its presence, in addition to the nitro group, would be expected to significantly lower the activation energy barrier (TS1) compared to a compound with only a nitro group, such as 1-methoxy-2-nitrobenzene.

Furthermore, the position of these activating groups is crucial. Computational models confirm that ortho and para positions relative to the leaving group allow for direct resonance stabilization of the negative charge in the Meisenheimer intermediate, leading to a much faster reaction rate than when the activator is in the meta position. libretexts.org For 4-Methanesulfonyl-1-methoxy-2-nitrobenzene, with activators at positions 2 and 4, nucleophilic substitution at the 1-position (displacing the methoxy (B1213986) group, if it were the leaving group) would be highly favorable.

Theoretical studies also highlight the competition between nucleophilic attack at a carbon bearing a leaving group (SNAr) versus a carbon bearing a hydrogen atom (SNAr-H). researchgate.netnih.gov Calculations have shown that the initial addition to a C-H bond can sometimes have a lower activation barrier, even if the subsequent elimination of a hydride ion is unfavorable. researchgate.net This underscores the complexity of the potential energy surface and the importance of computational chemistry in elucidating the most probable reaction pathways.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Methanesulfonyl-1-methoxy-2-nitrobenzene |

| 1-methoxy-2-nitrobenzene |

| p-fluoronitrobenzene |

Chemical Reactivity and Transformation Pathways of 4 Methanesulfonyl 1 Methoxy 2 Nitrobenzene

Reactions of the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that profoundly influences the chemical behavior of the aromatic ring and is itself a site of significant reactivity.

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and widely used transformation in organic synthesis. acs.org This conversion is crucial for the production of aromatic amine compounds, which serve as vital intermediates in the pharmaceutical, agrochemical, and dye industries. google.com The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. google.com A variety of reagents and catalytic systems can accomplish this transformation, with the choice of method often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This is a preferred industrial method, often employing hydrogen gas at high pressure with supported metal catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. google.com This method is highly efficient but requires specialized equipment for handling hydrogen gas.

Metal/Acid Systems: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl).

Transfer Hydrogenation: This approach avoids the need for high-pressure hydrogen gas by using molecules that can donate hydrogen, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst like Pd/C.

Photocatalytic Reduction: Recent advancements have led to metal-free, photoinduced methods for reducing nitroarenes to anilines using reagents like bis(pinacolato)diboron (B136004) (B2pin2) and an organic base under light irradiation. acs.org

For 4-Methanesulfonyl-1-methoxy-2-nitrobenzene, the reduction of the nitro group to an amine would yield 5-amino-2-methoxy-1-methanesulfonylbenzene. Care must be taken in selecting the reduction conditions to avoid unintended reactions with the methanesulfonyl or methoxy (B1213986) groups, although these are generally stable to many standard nitro reduction protocols. For instance, a study on denitrative sulfoximination successfully used a methylsulfonyl-substituted nitroarene, indicating that the sulfonyl group is compatible with certain reaction conditions involving the transformation of the nitro group. acs.org

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | H₂ gas (1-50 atm), Methanol (B129727) or Ethanol solvent, Room temperature | Highly efficient, common in industry. google.com |

| Fe, HCl | Iron powder, Hydrochloric acid, Reflux in Ethanol/Water | Classic, cost-effective "Bechamp reduction". |

| SnCl₂, HCl | Stannous chloride, Hydrochloric acid, Ethanol, Room temperature to reflux | Effective for a wide range of substrates. |

| NaBH₄, NiCl₂ | Sodium borohydride, Nickel(II) chloride, Methanol, 0°C to room temperature | Milder conditions compared to some metal/acid systems. |

| Ammonium Formate, Pd/C | HCOONH₄, Pd/C catalyst, Methanol, Reflux | A common transfer hydrogenation method. |

The nitro group is a potent deactivating group in the context of electrophilic aromatic substitution. quora.com It withdraws electron density from the benzene (B151609) ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). vaia.com This electron withdrawal makes the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophiles. quora.com

In 4-Methanesulfonyl-1-methoxy-2-nitrobenzene, this effect is compounded by the methanesulfonyl group (-SO₂CH₃) at the 4-position, which is also a strong electron-withdrawing group. The combined deactivating influence of the nitro and methanesulfonyl groups renders the aromatic ring highly electron-deficient. Resonance structures show that the nitro group particularly decreases electron density at the ortho and para positions relative to itself. testbook.com This deactivation destabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack, thus slowing down the reaction rate compared to benzene. ijrti.org The presence of two powerful deactivating groups makes electrophilic substitution on this molecule exceptionally difficult.

Nitroarenes are known to exhibit rich photochemical reactivity. Upon absorption of light, a nitroarene can be promoted to an excited state, which can then participate in various chemical transformations. acs.org These reactions often involve the nitro group acting as an oxidant. nih.gov

A common pathway for photoexcited nitroarenes is hydrogen atom abstraction (HAA) from a suitable donor molecule. acs.orgnih.gov This process can initiate a cascade of reactions. For instance, photoexcited nitroarenes can oxidize alcohols to ketones and amines to imines through a double HAA mechanism. nih.gov They can also be reduced through photochemical processes. rsc.orgrsc.org Recent studies have demonstrated that photoinduced reduction can convert nitroarenes to anilines or trigger cycloaddition reactions. acs.orgacs.org

Given this general reactivity, it is plausible that 4-Methanesulfonyl-1-methoxy-2-nitrobenzene could undergo similar photoinduced reactions. In the presence of a hydrogen donor and under suitable light irradiation (e.g., 385-427 nm), its nitro group could be reduced or it could act as a photo-oxidant. acs.orgacs.org The specific outcome would depend on the reaction conditions and the other reagents present.

Reactions of the Methoxy Group

The methoxy group (-OCH₃) is an ether functionality attached to the aromatic ring. Its reactivity primarily involves the cleavage of the ether bond and its electronic influence on the aromatic system.

The cleavage of aryl methyl ethers to produce a phenol (B47542) and a methyl halide is a standard transformation in organic chemistry. wikipedia.org This reaction typically requires strong acidic conditions. masterorganicchemistry.com The most common reagents are strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org Lewis acids, such as boron tribromide (BBr₃), are also highly effective.

The mechanism for cleavage with HBr or HI involves the initial protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.comlibretexts.org A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon in an Sₙ2 reaction to displace the protonated aromatic ring and form a methyl halide. libretexts.org The resulting product is the corresponding phenol. Because nucleophilic attack on an aromatic sp² carbon is highly disfavored, the reaction exclusively cleaves the methyl-oxygen bond, not the aryl-oxygen bond. libretexts.org

In the case of 4-Methanesulfonyl-1-methoxy-2-nitrobenzene, treatment with a reagent like BBr₃ or HBr would be expected to cleave the methoxy group to yield 4-methanesulfonyl-2-nitrophenol. The strong electron-withdrawing nature of the nitro and methanesulfonyl groups may decrease the basicity of the ether oxygen, potentially requiring more forcing conditions for the initial protonation step compared to a more electron-rich anisole (B1667542) derivative.

| Reagent | Typical Conditions | Products from Ar-O-CH₃ |

|---|---|---|

| Hydrobromic Acid (HBr) | Aqueous HBr, Acetic acid, Reflux | Ar-OH + CH₃Br |

| Hydroiodic Acid (HI) | Aqueous HI, Acetic acid, Reflux | Ar-OH + CH₃I |

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78°C to room temperature | Ar-OH + CH₃Br (after workup) |

| Pyridine-HCl | Melt at ~200°C | Ar-OH + CH₃Cl |

In 4-Methanesulfonyl-1-methoxy-2-nitrobenzene, the methoxy group is at position 1. Its activating and directing influence is largely overwhelmed by the powerful deactivating effects of the nitro group at the ortho position (position 2) and the methanesulfonyl group at the para position (position 4). While the methoxy group would direct incoming electrophiles to positions 2, 4, and 6, positions 2 and 4 are already occupied. Any potential electrophilic attack would be directed to position 6. However, the combined deactivation from the -NO₂ and -SO₂CH₃ groups makes the entire ring very unreactive toward electrophiles. The methoxy group's primary electronic role in this specific molecule is to slightly counteract the immense deactivation imparted by the other two substituents, though not enough to render the ring reactive under normal electrophilic substitution conditions.

Reactions of the Sulfonyl Group

The sulfonyl group (–SO₂) in 4-Methanesulfonyl-1-methoxy-2-nitrobenzene is a critical determinant of the molecule's chemical behavior. As a strongly electron-withdrawing group, it significantly influences the reactivity of the aromatic ring and participates in specific chemical transformations.

Stability and Oxidative Properties

The sulfonyl group is known for its high stability. wikipedia.org Aryl sulfones, in general, are resistant to oxidation due to the sulfur atom already being in its highest oxidation state (+6). wikipedia.org This inherent stability means that reactions targeting other parts of the 4-Methanesulfonyl-1-methoxy-2-nitrobenzene molecule can often be carried out without affecting the sulfonyl moiety. nih.gov

Table 1: General Thermal Properties of Aromatic Sulfones

| Compound Type | Onset of Thermal Decomposition | Reference |

|---|---|---|

| Acyclic aromatic sulfones | >350 °C | acs.org |

Role as an Activating Group in Nucleophilic Aromatic Substitution

The methanesulfonyl (–SO₂CH₃) group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com This is due to its strong electron-withdrawing nature, which it exerts through both inductive and resonance effects. libretexts.org By withdrawing electron density from the benzene ring, the sulfonyl group makes the ring electron-deficient (electrophilic) and thus more susceptible to attack by nucleophiles. masterorganicchemistry.com

In the context of SNAr, electron-withdrawing groups like sulfonyl and nitro groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comlibretexts.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. masterorganicchemistry.com For an SNAr reaction to occur, a leaving group, typically a halide, must be present on the ring. The activating group's ability to facilitate the reaction is greatest when it is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate. libretexts.org In 4-Methanesulfonyl-1-methoxy-2-nitrobenzene, both the sulfonyl and nitro groups activate the ring for potential nucleophilic attack.

Site-Selectivity in Aromatic Substitutions

The regiochemical outcome of aromatic substitution reactions on 4-Methanesulfonyl-1-methoxy-2-nitrobenzene is governed by the combined directing effects of its three substituents: the methoxy (–OCH₃) group, the nitro (–NO₂) group, and the methanesulfonyl (–SO₂CH₃) group.

Methoxy Group (–OCH₃): An electron-donating group that directs incoming electrophiles to the ortho and para positions. It is a strong activating group for electrophilic aromatic substitution.

Nitro Group (–NO₂): A strong electron-withdrawing group and a meta-director for electrophilic substitution. ijrti.org It is a strong deactivating group for electrophilic reactions but an activating group for nucleophilic substitution. libretexts.orgmasterorganicchemistry.com

Methanesulfonyl Group (–SO₂CH₃): A strong electron-withdrawing group, which also acts as a meta-director in electrophilic substitution and an ortho, para-director in nucleophilic substitution. libretexts.org

In Electrophilic Aromatic Substitution (EAS): The powerful activating and ortho, para-directing effect of the methoxy group would typically dominate. However, the two strong deactivating groups (nitro and sulfonyl) significantly reduce the ring's reactivity towards electrophiles. Substitution, if it occurs, would be directed by the methoxy group to the positions ortho to it (positions 2 and 6). Since position 2 is already occupied by the nitro group, the most likely site for electrophilic attack is position 6.

In Nucleophilic Aromatic Substitution (SNAr): For SNAr, the nitro and sulfonyl groups are strong activating groups. masterorganicchemistry.com Their directing influence is paramount. These groups stabilize a negative charge at the ortho and para positions relative to themselves. libretexts.org In 4-Methanesulfonyl-1-methoxy-2-nitrobenzene, the methoxy group is at the position para to the sulfonyl group and ortho to the nitro group. This specific arrangement makes the methoxy group a potential leaving group in an SNAr reaction, as the carbanion intermediate would be stabilized by both the nitro and sulfonyl groups. A recent study demonstrated a transition metal-free, regioselective amination of nitrobenzenes that showed exclusive para-selectivity with respect to the nitro group. nih.gov

Table 2: Directing Effects of Substituents on 4-Methanesulfonyl-1-methoxy-2-nitrobenzene

| Substituent | Position | Type | Directing Effect (Electrophilic) | Directing Effect (Nucleophilic) |

|---|---|---|---|---|

| -OCH₃ | 1 | Activating, Electron-Donating | ortho, para | - |

| -NO₂ | 2 | Deactivating, Electron-Withdrawing | meta | ortho, para |

Electrochemical Reactivity of Nitroarenes

The nitro group is electrochemically active and can undergo reduction through a series of steps. researchgate.net The electrochemical reduction of nitroarenes like 4-Methanesulfonyl-1-methoxy-2-nitrobenzene is a complex process that can yield a variety of products depending on the reaction conditions, particularly the pH of the electrolyte. acs.org

The general pathway for the electrochemical reduction of a nitro group (–NO₂) in an aqueous medium involves a sequence of electron and proton transfer steps. The initial reduction typically forms a nitroso intermediate (–NO), which can be further reduced to a hydroxylamine (–NHOH) and finally to an amine (–NH₂). rsc.org

General Reduction Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The specific products obtained can be controlled by adjusting parameters such as the electrode material, applied potential or current, and the pH of the solution. acs.orgrsc.org For instance, in acidic media, the reduction is more likely to proceed completely to the amine. nih.gov In alkaline solutions, intermediate products may couple to form azoxy (Ar-N=N(O)-Ar) or azo (Ar-N=N-Ar) compounds. rsc.org The reduction potentials of nitroaromatics are significantly influenced by pH, confirming the crucial role of proton concentration in the kinetics of the reduction process. acs.org

The presence of other substituents on the aromatic ring, such as the methoxy and methanesulfonyl groups in 4-Methanesulfonyl-1-methoxy-2-nitrobenzene, also influences the reduction potential and the stability of the intermediates. nih.gov Electron-withdrawing groups generally facilitate the reduction process.

Table 3: Potential Products from Electrochemical Reduction of Nitroarenes

| Product | Chemical Structure | General Conditions |

|---|---|---|

| Nitrosoarene | Ar-NO | Controlled potential |

| Hydroxylamine | Ar-NHOH | Further reduction |

| Aminoarene (Aniline) | Ar-NH₂ | Acidic medium, strong reduction |

| Azoxyarene | Ar-N=N(O)-Ar | Alkaline/Neutral medium |

Advanced Applications As a Synthetic Intermediate and Precursor Chemistry

Precursor in Pharmaceutical Synthesis

The structural motifs present in 4-Methanesulfonyl-1-methoxy-2-nitrobenzene are of significant interest in medicinal chemistry and drug discovery. Compounds containing the sulfonamide moiety are widely recognized for their diverse biological activities, including anti-bacterial, anti-inflammatory, and anti-cancer properties. nih.gov The nitroarene component, while often used as a handle for further functionalization, is also a key feature in several active pharmaceutical ingredients (APIs). mdpi.com

This intermediate is particularly valuable for synthesizing analogs of drugs where the specific arrangement of electron-withdrawing (methanesulfonyl, nitro) and electron-donating (methoxy) groups is crucial for bioactivity. For instance, the synthesis of nimesulide, a cyclooxygenase-2 (COX-2) inhibitor, features a related N-(4-nitro-2-phenoxyphenyl)methanesulfonamide structure, highlighting the importance of the nitro- and sulfonyl-substituted phenyl rings in pharmacologically active molecules. mdpi.com

Modern synthetic methodologies further enhance the utility of this precursor. Palladium-catalyzed denitrative cross-coupling reactions, for example, allow for the direct conversion of the C-NO2 bond into a C-N bond. acs.org A methylsulfonyl-substituted nitroarene has been shown to be an effective substrate in such reactions, affording a 70% yield of the desired N-arylated product. acs.org This demonstrates the potential of 4-Methanesulfonyl-1-methoxy-2-nitrobenzene to serve as a key building block in advanced, streamlined syntheses of complex pharmaceutical analogs and novel chemical entities.

| Property | Value |

| Molecular Formula | C8H9NO5S |

| Molecular Weight | 231.22 g/mol |

| Key Functional Groups | Sulfone, Ether, Nitro Compound |

| CAS Number | 1187658-92-9 |

Building Block for Agrochemicals (e.g., Herbicides like Mesotrione)

In the field of agrochemicals, 4-Methanesulfonyl-1-methoxy-2-nitrobenzene represents a key structural template for the development of potent herbicides. Its core is central to the triketone class of herbicides, most notably Mesotrione. nih.gov Mesotrione is a selective herbicide used for controlling broadleaved weeds in crops like maize and sugar cane. google.com The chemical structure of Mesotrione is 2-[4-(methanesulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione. nih.gov

The synthesis of Mesotrione relies on the creation of the 2-nitro-4-(methylsulfonyl)benzoyl moiety, which is then coupled with 1,3-cyclohexanedione. google.com Patented industrial syntheses often begin with p-methylsulfonyl toluene, which undergoes nitration to yield 2-nitro-p-methylsulfonyl toluene. wipo.int This intermediate is subsequently oxidized to form 2-nitro-p-methylsulfonyl benzoic acid, which is then converted to a benzoyl halide for the final coupling step. google.comwipo.int

The compound 4-Methanesulfonyl-1-methoxy-2-nitrobenzene contains the precise 2-nitro-4-methanesulfonyl substitution pattern on the aromatic ring required for this class of herbicides. It serves as a valuable precursor, with the methoxy (B1213986) group acting as a placeholder or a point for conversion into a suitable functional group (like a carboxylic acid or halide) needed for the final synthetic steps to produce Mesotrione or other related triketone agrochemicals.

| Intermediate | Role in Mesotrione Synthesis |

| p-Methylsulfonyl toluene | Starting material, provides the methylsulfonyl benzene (B151609) core. wipo.int |

| 2-Nitro-p-methylsulfonyl toluene | Product of nitration, establishes the correct substitution pattern. google.comwipo.int |

| 2-Nitro-p-methylsulfonylbenzoyl halide | Key activated intermediate for coupling with 1,3-cyclohexanedione. google.comwipo.int |

| 1,3-Cyclohexanedione | The cyclic ketone component that is acylated. google.com |

Role in Material Science Applications

While specific, large-scale applications of 4-Methanesulfonyl-1-methoxy-2-nitrobenzene in material science are not extensively documented in mainstream literature, its functional groups suggest potential utility in specialized areas. Nitroaromatic compounds are known precursors for synthesizing anilines, which are foundational monomers for conductive polymers like polyaniline. The presence of the sulfonyl group can enhance the thermal stability and solubility of polymers. Furthermore, the inherent polarity and functionality of the molecule could make it a useful building block for creating novel dyes, nonlinear optical (NLO) materials, or specialized polymers where high thermal resistance and specific electronic properties are desired. Further research is required to fully explore its potential as a monomer or functional additive in advanced materials.

Synthesis of Complex Organic Molecules through Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that combine three or more starting materials in a single step to form a complex product, incorporating most of the atoms from the reactants. nih.gov This approach is prized for its efficiency, atom economy, and ability to rapidly generate libraries of diverse molecules, making it highly valuable in drug discovery. nih.govresearchgate.net

Although direct use of 4-Methanesulfonyl-1-methoxy-2-nitrobenzene in a well-known MCR is not commonly cited, its structure makes it an ideal precursor for MCR substrates. The nitro group can be readily reduced to a primary amine, a key component in some of the most versatile MCRs, including:

The Ugi Reaction: This four-component reaction combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce a dipeptide-like scaffold. mdpi.com

The Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, a privileged scaffold in medicinal chemistry.

The Hantzsch Reaction: Used to synthesize dihydropyridines, which are important in pharmaceuticals. beilstein-journals.org

By performing a simple reduction of the nitro group to an amine, 4-Methanesulfonyl-1-methoxy-2-nitrobenzene is transformed into 2-amino-4-methanesulfonyl-1-methoxybenzene. This resulting aniline (B41778) derivative, possessing a unique electronic and steric profile, can then be employed as the amine component in these MCRs. This two-step sequence (reduction followed by MCR) provides a highly efficient pathway to complex heterocyclic structures that are decorated with the methoxy and methanesulfonyl groups, enabling the rapid exploration of chemical space for drug discovery and other applications. nih.gov

Future Research Directions in the Field of Methanesulfonyl Methoxy Nitrobenzene Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of polysubstituted nitroaromatic compounds like 4-Methanesulfonyl-1-methoxy-2-nitrobenzene often relies on classical electrophilic aromatic substitution and nucleophilic aromatic substitution (SNAr) reactions. Future research will likely focus on developing more efficient, selective, and sustainable synthetic methodologies.

Key areas for development include:

Late-Stage Functionalization: Developing C-H activation and functionalization techniques would allow for the direct introduction of the methanesulfonyl or nitro groups onto a pre-existing methoxybenzene scaffold, or vice-versa. This approach minimizes the need for protecting groups and can significantly shorten synthetic sequences.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters (temperature, pressure, mixing), which is particularly advantageous for potentially hazardous nitration reactions. It allows for safer, more scalable, and often higher-yielding processes compared to batch synthesis.

Biocatalysis: The use of engineered enzymes, such as nitroreductases or oxygenases, could provide unparalleled selectivity for the synthesis and transformation of methanesulfonyl methoxy (B1213986) nitrobenzene (B124822) analogues. Biocatalysis operates under mild conditions, reducing energy consumption and waste generation.

Photoredox Catalysis: Light-mediated reactions can enable unique transformations that are difficult to achieve with traditional thermal methods. Future work could explore photocatalytic methods for C-S bond formation to install the methanesulfonyl group or for denitrative coupling reactions to further functionalize the molecule. acs.org

Table 1: Comparison of Potential Synthetic Routes

| Methodology | Potential Advantages | Key Challenges |

|---|---|---|

| C-H Activation | Atom economy, reduced step count | Regioselectivity control, catalyst development |

| Flow Chemistry | Enhanced safety, scalability, reproducibility | Initial equipment cost, reaction optimization |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme stability and availability, substrate scope |

| Photoredox Catalysis | Novel reactivity, mild conditions | Catalyst cost, scalability, mechanistic elucidation |

Exploration of New Chemical Transformations and Reaction Mechanisms

The electron-deficient nature of the aromatic ring, caused by the strong electron-withdrawing nitro and methanesulfonyl groups, makes 4-Methanesulfonyl-1-methoxy-2-nitrobenzene an interesting substrate for a variety of chemical transformations.

Future research should investigate:

Denitrative Cross-Coupling: The nitro group can serve as a leaving group in transition-metal-catalyzed cross-coupling reactions. acs.org Exploring palladium- or nickel-catalyzed denitrative couplings (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) would open up avenues for converting the nitro-compound into a wide array of complex analogues. A recent study demonstrated the successful palladium-catalyzed denitrative sulfoximination of a methylsulfonyl-substituted nitroarene, achieving a 70% yield. acs.org

Reductive Chemistry: Selective reduction of the nitro group to an amine is a pivotal transformation. Future work could focus on chemoselective catalysts that reduce the nitro group without affecting the sulfone moiety, enabling the synthesis of valuable diamine precursors.

Nucleophilic Aromatic Substitution (SNAr): The methoxy group is activated towards SNAr. Research into reactions with a broader range of nucleophiles (e.g., complex amines, thiols, fluorinating agents) under mild conditions, potentially using microfluidics or phase-transfer catalysis, could yield novel derivatives.

Mechanistic Studies: A deeper computational and experimental investigation into the reaction mechanisms of these transformations is crucial. researchgate.netmdpi.com Understanding transition states, intermediates, and the electronic interplay between the substituents will enable more rational reaction design and optimization. researchgate.net

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard techniques like NMR and mass spectrometry are routine, advanced spectroscopic methods can provide deeper insights into the dynamic behavior and transient species involved in reactions of methanesulfonyl methoxy nitrobenzene derivatives.

Future applications of spectroscopy could include:

Operando Spectroscopy: Implementing techniques like in-situ IR, Raman, or NMR spectroscopy allows for real-time monitoring of reactions. This can reveal reaction kinetics, identify transient intermediates, and provide a detailed picture of the reaction mechanism as it occurs.

Advanced Mass Spectrometry: Techniques such as electron ionization (EI) and chemical ionization (CI) mass spectrometry are powerful for identifying nitroaromatic compounds and their fragments. nih.gov Future studies could employ these methods to characterize complex reaction mixtures and identify low-concentration byproducts.

Femtosecond Transient Absorption Spectroscopy: This ultrafast technique can be used to study the excited-state dynamics of the molecule, which is particularly relevant if exploring its potential in photochemistry or as a photosensitizer.

Solid-State NMR (ssNMR): For applications in materials science, ssNMR can elucidate the structure, packing, and intermolecular interactions of the compound or its derivatives in the solid state.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Analogues

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by accelerating discovery and optimization. nih.govrsc.org

In the context of methanesulfonyl methoxy nitrobenzene chemistry, ML and AI could be applied to:

Reaction Prediction and Optimization: ML models, trained on large reaction databases, can predict the likely outcome of a novel reaction or suggest optimal conditions (catalyst, solvent, temperature) to maximize yield and selectivity. chemrxiv.orgyoutube.com This accelerates the development phase of new synthetic routes. nih.gov

Analogue Design: AI algorithms can generate virtual libraries of novel analogues with desired properties (e.g., specific electronic or steric properties). These models can learn structure-property relationships to prioritize the synthesis of compounds with the highest potential for a given application.

Spectroscopic Prediction: ML can be trained to predict spectroscopic data (e.g., NMR chemical shifts, mass fragmentation patterns) for novel analogues, aiding in their identification and characterization. mdpi.com

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to complex target molecules based on the 4-Methanesulfonyl-1-methoxy-2-nitrobenzene scaffold. nih.gov

Table 2: Applications of Machine Learning in Methanesulfonyl Methoxy Nitrobenzene Chemistry

| Application Area | ML/AI Tool | Potential Impact |

|---|---|---|

| Reaction Development | Reaction optimization algorithms | Faster identification of optimal reaction conditions, reducing experimental cost. nih.gov |

| Analogue Discovery | Generative models (e.g., GANs, VAEs) | Design of novel molecules with tailored properties for specific applications. |

| Synthesis Planning | Retrosynthesis prediction software | Proposal of efficient and novel synthetic routes to complex targets. rsc.org |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models | Accurate prediction of physical, chemical, and biological properties before synthesis. |

Investigation of Supramolecular Assembly and Advanced Material Applications

The electronic properties and potential for non-covalent interactions make 4-Methanesulfonyl-1-methoxy-2-nitrobenzene and its derivatives promising building blocks for advanced materials. The electron-deficient aromatic ring can participate in π-π stacking and electron donor-acceptor interactions. acs.org

Future research directions include:

Crystal Engineering: Systematically studying how modifications to the molecular structure influence crystal packing and intermolecular interactions (e.g., hydrogen bonds, halogen bonds). acs.org This knowledge can be used to design crystalline materials with specific properties, such as nonlinear optical activity or specific adsorption capabilities.

Organic Electronics: The strong dipole moment and electron-accepting nature of the molecule suggest potential applications in organic electronics. Derivatives could be investigated as components in organic field-effect transistors (OFETs), sensors, or as hosts for phosphorescent emitters in organic light-emitting diodes (OLEDs).

Porous Materials: Incorporating this scaffold into larger structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could create materials with high surface areas and tailored pore environments for applications in gas storage, separation, or catalysis.

Adsorbents: Graphene-based materials have shown strong adsorption for nitroaromatic compounds due to π-π electron donor-acceptor interactions. acs.orgacs.org Investigating the adsorption properties of materials functionalized with methanesulfonyl methoxy nitrobenzene could lead to new sensors or filtration media for specific analytes.

Q & A

Basic: What are the optimized synthetic routes for 4-Methanesulfonyl-1-methoxy-2-nitrobenzene?

Methodological Answer:

The compound is typically synthesized via sequential sulfonation and nitration. A validated approach involves:

Sulfonation : React 4-methoxybenzene derivatives with methanesulfonyl chloride under basic conditions (e.g., pyridine) at 0–5°C to avoid side reactions.

Nitration : Treat the sulfonated intermediate with concentrated HNO₃ at 100°C for 2 hours, followed by quenching in ice water to precipitate the product .

Key Optimization Parameters :

| Step | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Sulfonation | 0–5 | 1.5 | 75–80 |

| Nitration | 100 | 2 | 65–70 |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), sulfonyl (δ ~3.3 ppm for CH₃), and nitro group positions via coupling patterns. Aromatic protons appear as doublets due to meta/para substitution .

- IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and nitro (NO₂ stretch at 1500–1530 cm⁻¹) functionalities.

- Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Basic: How stable is 4-Methanesulfonyl-1-methoxy-2-nitrobenzene under varying storage conditions?

Methodological Answer:

Stability studies indicate:

- Thermal Stability : Decomposes above 150°C; store below 25°C in inert atmospheres.

- Light Sensitivity : Degrades under UV exposure; use amber glassware.

- Moisture Sensitivity : Hydrolyzes slowly in humid environments; store with desiccants .

Advanced: How can crystallographic data resolve ambiguities in structural elucidation?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond angles and torsion parameters. For example:

- Sulfonyl Group Geometry : S–O bond lengths (~1.43 Å) and O–S–O angles (~119°) confirm tetrahedral geometry.

- Nitro Group Orientation : Dihedral angles between nitro and benzene planes (e.g., 15–20°) indicate steric/electronic effects .

Advanced: How should researchers address contradictory spectral data during characterization?

Methodological Answer:

Replicate Experiments : Confirm reproducibility under identical conditions.

Cross-Validation : Use complementary techniques (e.g., 2D NMR or X-ray crystallography) to resolve ambiguities.

Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra .

Advanced: What mechanistic insights explain regioselectivity during nitration?

Methodological Answer:

The methoxy group directs nitration to the para position via resonance stabilization. Sulfonyl groups, being electron-withdrawing, meta-direct nitration. Competitive effects result in preferential nitration at the 2-position (ortho to sulfonyl, para to methoxy) .

Advanced: How can computational methods predict reactivity for derivative synthesis?

Methodological Answer:

- DFT Calculations : Optimize transition states to evaluate activation energies for electrophilic substitutions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nitration rates) .

Basic: What purification methods yield high-purity product?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) for high recovery (≥90% purity).

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) to remove nitro byproducts .

Advanced: How does steric hindrance influence electrophilic substitution reactions?

Methodological Answer:

The bulky methanesulfonyl group sterically blocks ortho positions, favoring meta substitution. Kinetic studies show a 20% reduction in reaction rate compared to non-sulfonated analogs due to steric effects .

Advanced: What strategies optimize pharmacological fragment design using this compound?

Methodological Answer:

- Fragment-Based Drug Discovery (FBDD) : Modify the nitro group to amine for hydrogen bonding (e.g., VEGFR2 inhibitors).

- Bioisosteric Replacement : Replace sulfonyl with phosphonate groups to enhance solubility while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.